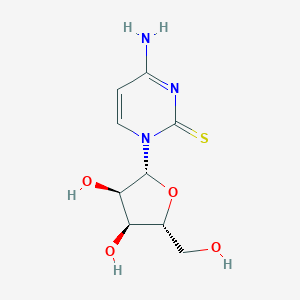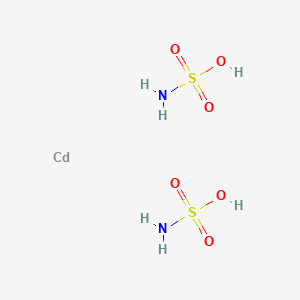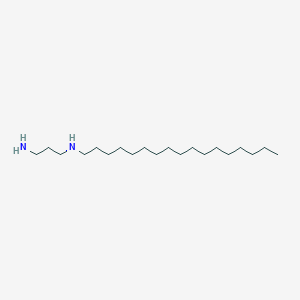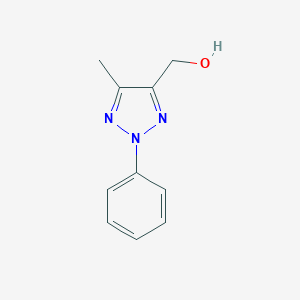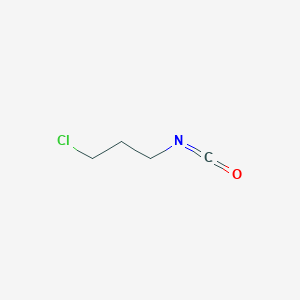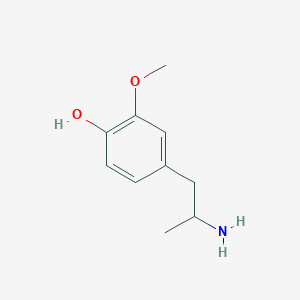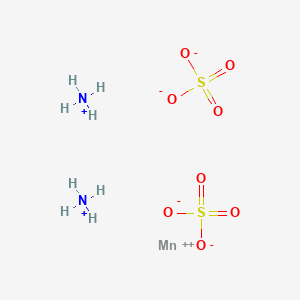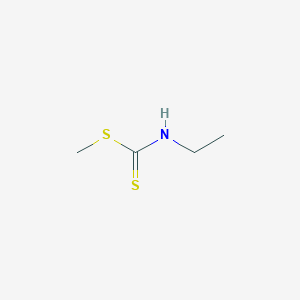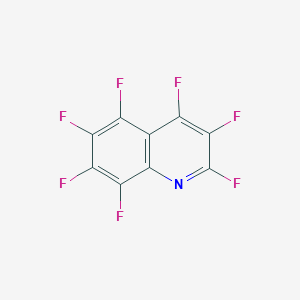
Quinoline, heptafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, heptafluoro-, also known as 2,3,4,5,6,7,8-Heptafluoroquinoline, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of Quinoline, heptafluoro-, is not fully understood. However, studies have suggested that it may act through the inhibition of various enzymes and proteins, including topoisomerase II, dihydrofolate reductase, and RNA polymerase. It may also interfere with the function of membranes and ion channels.
Biochemical and Physiological Effects:
Quinoline, heptafluoro-, has been shown to have various biochemical and physiological effects. In vitro studies have suggested that it can induce apoptosis, inhibit cell proliferation, and disrupt DNA synthesis. In vivo studies have shown that it can reduce tumor growth and improve survival rates in animal models. However, its effects on human health are not fully understood, and further research is needed.
Advantages and Limitations for Lab Experiments
Quinoline, heptafluoro-, has several advantages for lab experiments, including its high reactivity and selectivity as a fluorinating agent, its fluorescent properties, and its potential as a catalyst for various reactions. However, its highly reactive nature and potential toxicity require careful handling and safety precautions.
Future Directions
There are several potential future directions for the study of Quinoline, heptafluoro-. These include further investigation of its anticancer, antimalarial, and antiviral properties, the development of new fluorescent dyes and OLED materials, and the exploration of its potential as a catalyst for various reactions. Additionally, further research is needed to fully understand its mechanism of action and its effects on human health.
Synthesis Methods
Quinoline, heptafluoro-, can be synthesized through various methods, including the reaction of quinoline with fluorine gas or the use of fluorinating agents such as hydrogen fluoride and sulfur tetrafluoride. Another method involves the reaction of quinoline with hexafluoroacetone in the presence of a catalyst such as aluminum chloride. The synthesis of Quinoline, heptafluoro-, requires careful handling due to the highly reactive nature of fluorine gas and fluorinating agents.
Scientific Research Applications
Quinoline, heptafluoro-, has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, Quinoline, heptafluoro-, has been investigated for its anticancer, antimalarial, and antiviral properties. In material science, it has been used as a building block for the synthesis of fluorescent dyes and OLED materials. In organic synthesis, it has been used as a fluorinating agent and a catalyst for various reactions.
properties
CAS RN |
13180-38-6 |
|---|---|
Product Name |
Quinoline, heptafluoro- |
Molecular Formula |
C9F7N |
Molecular Weight |
255.09 g/mol |
IUPAC Name |
2,3,4,5,6,7,8-heptafluoroquinoline |
InChI |
InChI=1S/C9F7N/c10-2-1-3(11)7(15)9(16)17-8(1)6(14)5(13)4(2)12 |
InChI Key |
PXEKJPZSMAMHCB-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=C2F)F)F |
Canonical SMILES |
C12=C(C(=C(C(=C1F)F)F)F)N=C(C(=C2F)F)F |
Other CAS RN |
13180-38-6 |
synonyms |
Quinoline, heptafluoro- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




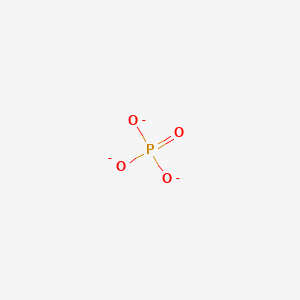
![[3-[2-Aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] hexadecanoate](/img/structure/B84404.png)
